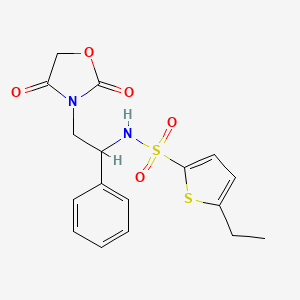

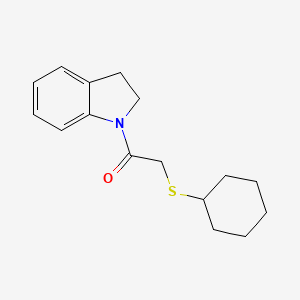

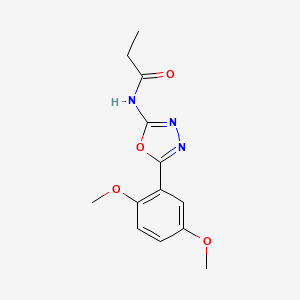

2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone, also known as CXE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indole and has been found to possess a wide range of biological activities.

科学的研究の応用

Synthesis and Antimicrobial Activity

2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone is a compound that belongs to the class of 1H-indole derivatives, which are known for their significant role in synthesizing a wide range of bioactive molecules. A study outlined the synthesis of novel 1H-indole derivatives with notable antibacterial and antifungal activities. These derivatives were synthesized through a series of reactions starting from indole with chloroacetyl chloride, leading to various final derivatives characterized by IR, 1HNMR spectral data, and elemental analysis. The compounds exhibited significant antimicrobial activity, evaluated against both Gram-positive (Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as antifungal activity against Aspergillus niger and Candida albicans, using standard drugs for comparison (Letters in Applied NanoBioScience, 2020).

Synthesis and COX-2 Inhibition

Another research focused on the synthesis of 1-(1H-indol-1-yl)ethanone derivatives for exploring their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) through computational studies and pharmacological effects. This involved the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline, leading to the creation of novel indole derivatives. These compounds were then characterized using IR, NMR, and mass spectroscopy techniques. A significant aspect of this study was the computational analysis on the COX-2 enzyme and the evaluation of in vivo analgesic and anti-inflammatory activities of these compounds, with one derivative showing strong activity (Letters in Drug Design & Discovery, 2022).

Novel Synthesis Approaches

The scope of the Baylis–Hillman reaction was explored through the synthesis of 3-(2-hydroxyphenyl)indolin-2-ones, demonstrating a one-pot synthesis approach. This method involved the TiCl4-mediated reaction of N-substituted isatins and cyclohex-2-enone, showcasing a novel pathway to synthesize complex indole derivatives (Tetrahedron, 2010).

Anti-inflammatory Agents

The preparation and evaluation of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives as anti-inflammatory agents were documented. The synthesized compounds, characterized by various analytical techniques, showed promising anti-inflammatory activity in an experimental model, further highlighting the therapeutic potential of indole derivatives in treating inflammation (Current Drug Discovery Technologies, 2022).

特性

IUPAC Name |

2-cyclohexylsulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOS/c18-16(12-19-14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)17/h4-6,9,14H,1-3,7-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJCTZNHGTLIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B2650479.png)

![O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate](/img/structure/B2650480.png)

![4-[(4-chloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2650481.png)

![N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide](/img/structure/B2650482.png)

![Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2650483.png)

![Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate](/img/structure/B2650484.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B2650489.png)

![2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2650497.png)